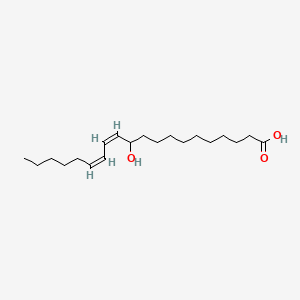
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is a complex organic compound that features a phosphine group attached to an indole backbone. This compound is notable for its utility in various chemical reactions, particularly in the field of catalysis. The presence of the dicyclohexylphosphino group imparts unique properties to the molecule, making it a valuable ligand in transition metal-catalyzed processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole typically involves multiple steps. One common method starts with the preparation of 2-(2-bromophenyl)-1H-indole. This intermediate is synthesized by reacting 2-bromoacetophenone with phenylhydrazine in the presence of phosphoric acid and polyphosphoric acid . The resulting 2-(2-bromophenyl)-1H-indole is then subjected to lithiation using n-butyllithium, followed by the addition of chlorodicyclohexylphosphine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is involved in various types of chemical reactions, primarily due to its role as a ligand in transition metal-catalyzed processes. These reactions include:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination
Hydrogenation: Catalyzed by transition metal complexes.
Oxidation and Reduction: Facilitated by the phosphine group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or platinum catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation of the phosphine group .
Major Products
The major products formed from these reactions depend on the specific process. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig amination, the product is an arylamine .
Applications De Recherche Scientifique
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes to enhance reaction efficiency and selectivity
Biology: Employed in studies of protein-ligand interactions and protein folding mechanisms.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its role in catalysis.
Mécanisme D'action
The mechanism by which 2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole exerts its effects is primarily through its role as a ligand in transition metal complexes. The phosphine group coordinates with the metal center, stabilizing the complex and facilitating various catalytic processes. This coordination can enhance the reactivity of the metal center, allowing for efficient catalysis of cross-coupling, hydrogenation, and other reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another phosphine ligand used in similar catalytic processes.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Known for its use in palladium-catalyzed reactions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Utilized in various cross-coupling reactions.
Uniqueness
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is unique due to its indole backbone, which can provide additional electronic and steric effects compared to other phosphine ligands. This uniqueness can lead to different reactivity and selectivity in catalytic processes, making it a valuable tool in synthetic chemistry.
Propriétés
Formule moléculaire |
C27H34NP |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
dicyclohexyl-(1-methyl-3-phenylindol-2-yl)phosphane |
InChI |
InChI=1S/C27H34NP/c1-28-25-20-12-11-19-24(25)26(21-13-5-2-6-14-21)27(28)29(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2,5-6,11-14,19-20,22-23H,3-4,7-10,15-18H2,1H3 |
Clé InChI |
AHEZUQPGFBOETR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1P(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)


![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)


![N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide](/img/structure/B12338904.png)



